Lumefantrine

描述

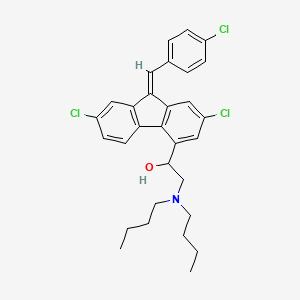

Structure

3D Structure

属性

IUPAC Name |

2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLGFOYVTXJFJP-MYYYXRDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046663 | |

| Record name | Lumefantrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lumefantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Yellow powder | |

CAS No. |

82186-77-4, 120583-70-2, 120583-71-3 | |

| Record name | Lumefantrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82186-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lumefantrine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082186774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumefantrine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumefantrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumefantrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06708 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lumefantrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUMEFANTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F38R0JR742 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUMEFANTRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUV4B00D9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUMEFANTRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01NP22J3SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENFLUMETOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lumefantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Step 1: Friedel-Crafts Reaction

Anhydrous aluminum chloride (30.0 mmol) catalyzes the reaction between 2,7-dichloro-9H-fluoren-4-ol (compound 1, 21.3 mmol) and chloroacetyl chloride (23.9 mmol) in dichloromethane at 0–25°C for 3 hours. This yields compound 2 (5.8 g, 87%) through electrophilic aromatic substitution. Key parameters:

- Solvent : Dichloromethane (40 mL/g substrate)

- Temperature : Ice bath (0°C) → room temperature

- Workup : Ice water quench, triple dichloromethane extraction

Step 2: Sodium Borohydride Reduction

Compound 2 undergoes reduction with sodium borohydride (1:1 molar ratio) in absolute ethanol at 25°C for 2 hours, producing the secondary alcohol (compound 3). Ethanol’s protic nature facilitates hydride transfer, while ice bath initiation prevents exothermic runaway.

Step 3: n-Butylamine Substitution

Heating compound 3 with n-butylamine (19.09:1 molar excess) at 140°C for 3 hours installs the dibutylamino group (compound 4). The elevated temperature drives nucleophilic aromatic substitution, though this step risks side reactions without strict temperature control.

Step 4: p-Chlorobenzaldehyde Condensation

Sodium hydroxide (2.08 equivalents) mediates the Claisen-Schmidt condensation between compound 4 and p-chlorobenzaldehyde (1.5 equivalents) in refluxing methanol (15 hours). This forms the chalcone derivative (compound 5) with 70–75% isolated yield.

Step 5: Deuterated n-Bromobutane-D9 Alkylation

Compound 5 reacts with deuterated n-bromobutane-D9 (1.5 equivalents) and potassium carbonate (2 equivalents) in acetonitrile under reflux (16 hours). Column chromatography purification yields this compound-D9 (1.2 g, 70%).

Table 1: Traditional Synthesis Conditions and Yields

| Step | Reaction Type | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts | Dichloromethane | 0→25 | 3 | 87 |

| 2 | Reduction | Ethanol | 25 | 2 | 92 |

| 3 | Substitution | n-Butylamine | 140 | 3 | 85 |

| 4 | Condensation | Methanol | 64 (reflux) | 15 | 75 |

| 5 | Alkylation | Acetonitrile | 82 (reflux) | 16 | 70 |

One-Pot Synthesis: Solvent Optimization and Process Intensification

Patent CN1865227 discloses a streamlined method addressing the traditional route’s limitations (60-hour cycle time, 15x solvent volumes).

Reaction Design

The process combines Friedel-Crafts alkylation, borohydride reduction, and Grignard addition in a single reactor:

- Keto Intermediate Formation : 2,7-Dichloro-9-(4-chlorobenzylidene)fluorene-4-one synthesized using AlCl₃ catalysis (70°C, 1 hour)

- In Situ Reduction : Sodium borohydride added directly to reaction mixture at 38°C (2 hours)

- Grignard Alkylation : n-Butylmagnesium bromide (3 equivalents) introduced without workup (70°C, 4 hours)

Advantages :

Crystallization Protocol

Crude this compound is purified via antisolvent crystallization:

- Solvent System : Ethyl acetate–heptane (1:3 v/v)

- Purity : 99.2% by HPLC vs. 97.5% for column chromatography

Large-Scale Industrial Manufacturing

ChemicalBook’s reported process highlights adaptations for metric-ton production:

Alkaline Condensation

- Scale : 246 kg/batch

- Conditions :

- Ethanol (2500 L)

- NaOH (20 kg)

- p-Chlorobenzaldehyde (118 kg)

- 30–40°C, 24 hours

Acetone Recrystallization

- Procedure :

- Reflux crude product in acetone (2760 L)

- Cool to 0–5°C at 10°C/h

- Isolate crystals via centrifugation (85% recovery)

Quality Parameters :

- Melting Point : 128–130°C

- HPLC Purity : ≥99.5%

- Residual Solvents : <50 ppm ethanol, <300 ppm acetone

Deuterated this compound-D9 Synthesis

The deuterated analog’s synthesis (CN111320547A) modifies Step 5:

- Deuterating Agent : n-Bromobutane-D9 (Cambridge Isotope Laboratories)

- Conditions :

- Acetonitrile reflux (82°C)

- 16 hours reaction

- Column chromatography (silica gel, ethyl acetate/hexane)

Analytical Confirmation :

Comparative Analysis of Methodologies

Table 2: Synthesis Method Performance Metrics

Challenges and Optimization Strategies

Byproduct Formation in Friedel-Crafts Step

Polymorphic Control

- Forms Identified :

- Form I (needles, mp 128°C)

- Form II (plates, mp 122°C)

- Crystallization Protocol :

- Seed with Form I (0.1% w/w)

- Cooling rate 10°C/h

化学反应分析

Types of Reactions: Lumefantrine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

Substitution: Substitution reactions can occur at the aromatic rings, leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different pharmacological properties .

科学研究应用

Pharmacological Applications

Lumefantrine is part of the artemisinin-based combination therapy (ACT) and is specifically indicated for:

- Treatment of Uncomplicated Malaria : It is effective against Plasmodium falciparum, especially in regions where chloroquine resistance is prevalent. The combination of this compound and artemether has been widely adopted as a first-line treatment in many countries, particularly in Africa .

- Combination Therapy : this compound is administered with artemether, enhancing the therapeutic effect while reducing the likelihood of resistance development. This combination has shown high efficacy rates in various clinical settings .

Efficacy and Safety Studies

Numerous studies have documented the efficacy and safety of this compound in treating malaria:

- Clinical Trials : A randomized trial conducted in Tanzania assessed the treatment's efficacy in children under five years old. The study found that both supervised and unsupervised administration of artemether-lumefantrine resulted in high cure rates, with median blood this compound concentrations significantly higher in supervised cases .

- Longitudinal Studies : Research on patients treated with artemether-lumefantrine showed a PCR-corrected failure rate of only 3.2% after a six-dose regimen, indicating robust effectiveness over time .

- Safety Profile : Adverse effects are generally mild, with vomiting being the most common side effect reported. Serious adverse events related to this compound are rare, affirming its favorable safety profile .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for optimizing its use:

- Absorption and Distribution : this compound is characterized by slow absorption, with peak plasma concentrations occurring approximately 6 hours post-dosing. Its absorption can be erratic, impacting overall efficacy if not properly managed .

- Dosing Regimens : Studies comparing different dosing schedules have shown that twice-daily regimens maintain higher plasma concentrations than once-daily dosing, which can lead to reduced efficacy .

Case Studies and Observational Research

Several case studies highlight this compound's application in diverse populations:

- Field Studies in Niger : A multi-center trial evaluated the efficacy of this compound among children in Niger, reporting an impressive 98.9% clinical response rate after PCR correction. This underscores the drug's effectiveness across different geographical settings .

- Hearing Loss Concerns : A case-control study raised concerns about potential irreversible hearing loss associated with this compound use; however, further investigations revealed no significant differences between treated patients and controls regarding auditory function .

Analytical Methods for Quality Control

Ensuring the quality of this compound formulations is critical:

作用机制

The exact mechanism by which lumefantrine exerts its antimalarial effect is not fully understood. it is believed to inhibit the formation of β-hematin by forming a complex with hemin, thereby preventing the parasite from detoxifying heme. This inhibition disrupts nucleic acid and protein synthesis in the parasite, leading to its death .

相似化合物的比较

Quinine: An older antimalarial drug with a similar mode of action but different chemical structure.

Mefloquine: Another arylamino alcohol compound used for treating malaria.

Halofantrine: Chemically related to lumefantrine but with different pharmacokinetic properties.

Uniqueness of this compound: this compound is unique due to its longer half-life, which helps in clearing residual parasites and reducing the risk of recrudescence. Its combination with artemether provides a synergistic effect, making it highly effective against Plasmodium falciparum .

生物活性

Lumefantrine is an antimalarial drug primarily used in combination with artemether as part of the artemisinin-based combination therapy (ACT) for treating uncomplicated malaria caused by Plasmodium falciparum. This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy, safety, and case studies from various research findings.

Pharmacokinetics of this compound

This compound exhibits a complex pharmacokinetic profile characterized by its absorption, distribution, metabolism, and excretion. Key findings from various studies include:

- Absorption : this compound has poor oral bioavailability, which is significantly improved when taken with food. The median absorption half-life is approximately 4.5 hours .

- Peak Concentrations : Studies have shown that peak plasma concentrations can vary based on dosing regimens. For instance, a regimen delivering an average adult dose of 1,920 mg over three days resulted in peak concentrations of about 6.2 µg/ml .

- Area Under Curve (AUC) : Higher-dose regimens (2,780 mg over three or five days) resulted in significantly increased AUC values and longer durations of plasma concentrations above the minimum inhibitory concentration (MIC) for P. falciparum .

Efficacy of this compound

The efficacy of this compound has been evaluated through numerous clinical trials. Below is a summary of treatment outcomes from various studies:

| Efficacy Endpoint | Outcome (%) |

|---|---|

| Early Treatment Failure (ETF) | 0% |

| Late Clinical Failure (LCF) | 0% |

| Late Parasitological Failure (LPF) | 2% |

| Adequate Clinical and Parasitological Response (ACPR) | 97.2% |

| PCR Corrected Cure Rate | 98.6% |

These results indicate that this compound is highly effective in achieving parasitological clearance within a short duration post-treatment .

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported:

- Toxicity : Research indicates that this compound may produce free radicals leading to cellular damage affecting organs such as the liver and kidneys .

- Clinical Observations : In a study involving community health workers administering this compound to children, the safety profile was favorable with minimal severe adverse events reported .

Case Studies and Research Findings

- Combination Therapy Efficacy : A study explored the combination of KAF156 with this compound against artemisinin-resistant strains of P. falciparum. Results demonstrated that this combination retained efficacy even in the presence of known resistance markers .

- Community-Based Treatment : In Tanzania, community health workers provided this compound to febrile children, achieving a PCR-corrected cure rate of 93% after 42 days . This highlights the effectiveness of community-based delivery systems in improving malaria treatment outcomes.

- Travel-Related Malaria Failures : A recent investigation into cases of treatment failure in travelers returning from sub-Saharan Africa identified genetic mutations associated with resistance to artemisinin and this compound. This underscores the importance of monitoring resistance patterns in different populations .

常见问题

Q. What statistical methods are used to reconcile discrepancies in artemether-lumefantrine (AL) cure rates across clinical trials?

- Methodology : Pharmacokinetic-pharmacodynamic time-to-event models integrate PCR-corrected cure rates and day 7 this compound concentrations. Frailty models account for regional differences in parasite resistance and host immunity. Sensitivity analyses exclude outliers (e.g., non-adherent participants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。